molecular formula C9H7BrFN B13593598 2-Bromo-3-fluorobenzenepropanenitrile

2-Bromo-3-fluorobenzenepropanenitrile

Cat. No.: B13593598
M. Wt: 228.06 g/mol
InChI Key: SZMOCPATRKLEBW-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorobenzenepropanenitrile is an organic compound with the molecular formula C9H7BrFN. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a propanenitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluorobenzenepropanenitrile can be achieved through several methods. One common approach involves the bromination and fluorination of benzene derivatives. For instance, starting with m-fluorobenzotrifluoride, the compound undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield 2-bromo-3-fluorobenzoic acid . This intermediate can then be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of bromine and fluorine reagents, along with catalysts and solvents to facilitate the reactions. The reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluorobenzenepropanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. For example, dibromohydantoin can be used for bromination, while reduced iron powder can be used for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Scientific Research Applications

2-Bromo-3-fluorobenzenepropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluorobenzenepropanenitrile involves its interaction with molecular targets and pathways. The bromine and fluorine atoms can influence the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The nitrile group can also interact with nucleophiles, leading to the formation of new bonds and structures .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-bromo-3-fluorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMOCPATRKLEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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